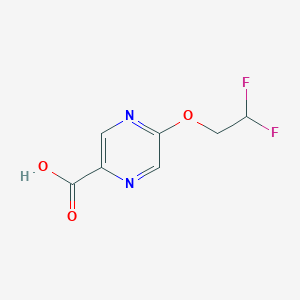
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
概要
説明
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O3 and a molecular weight of 204.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is 1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a powder that is stored at room temperature .科学的研究の応用
Film-Forming Property
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid's derivatives have been explored for their film-forming properties. For instance, a study synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, a related compound, and investigated its potential in film formation (Zhao Xiu-tai, 1992).
Crystal Structure Analysis
The crystalline properties of pyrazine derivatives, including pyrazine-2-carboxylic acid, have been a subject of study. One research examined a monoclinic polymorph of pyrazinic acid, a closely related compound, to understand its molecular arrangement and hydrogen bonding patterns (Xuefang Shi, Li Wu, Zhi-Yong Xing, 2006).
Photo-/Electro-Catalytic Properties
Research has been conducted on pyrazine-2-carboxylic acid derivatives for their potential in photo- and electro-catalysis. A study involving a polyoxometalate metal-organic framework (POMOF) used pyrazine-2-carboxylic acid as a ligand, demonstrating its utility in catalytic processes (Ling-yu Fan et al., 2017).
Supramolecular Synthon Analysis
Another study analyzed pyrazinecarboxylic acids for their role in forming supramolecular synthons, crucial for crystal engineering strategies. It revealed the recurring patterns and molecular interactions in these compounds (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Biotechnological Applications
A biotechnological application involved the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlighting the compound's potential in synthesizing antituberculous agents (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Nano Organo Solid Acids Development
In a novel application, derivatives of pyrazine-2-carboxylic acid were utilized in the design of nano organo solid acids with urea moiety, showing potential in green chemistry and catalysis (M. Zolfigol et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZKVWVDFJTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


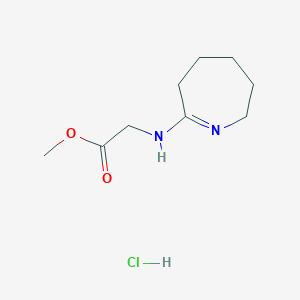
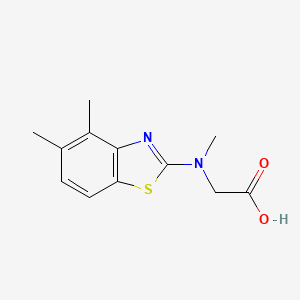
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
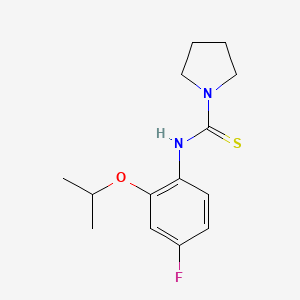

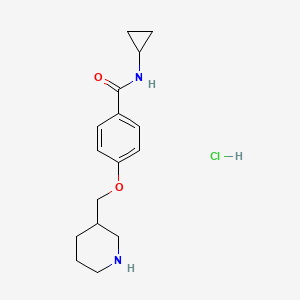
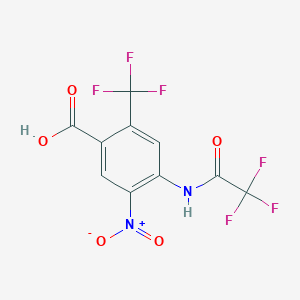
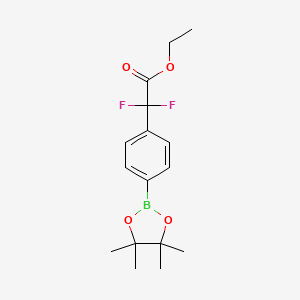
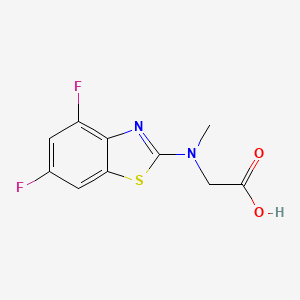
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
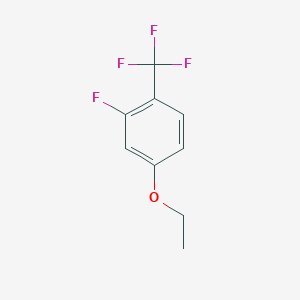
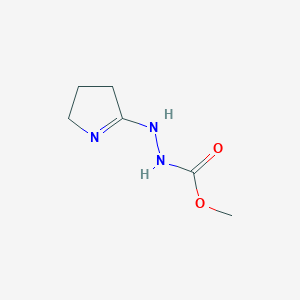
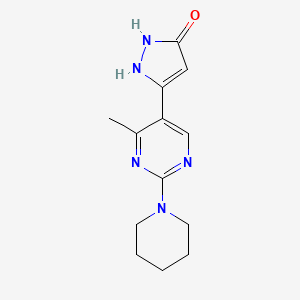
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)